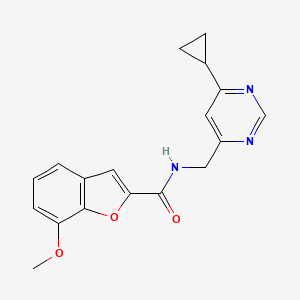

![molecular formula C16H20N2O6S2 B2681508 Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate CAS No. 897772-19-9](/img/structure/B2681508.png)

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

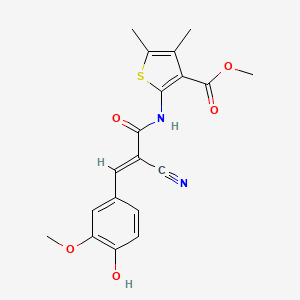

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a chemical compound with the molecular formula C16H20N2O6S2 and a molecular weight of 400.47 . It has a CAS number of 897772-19-9 .

Molecular Structure Analysis

The molecular structure of this compound can be found in its MOL file, which is often available from chemical databases .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 658.2±65.0 °C and a predicted density of 1.411±0.06 g/cm3 . Its pKa is predicted to be -1.52±0.20 .Aplicaciones Científicas De Investigación

Pharmacological Properties Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate, also known as etozolin, has been studied for its pharmacological properties. It has been found to exhibit low toxicity and potent diuretic and saluretic properties, with a gradual onset of action. Additionally, a marked antihypertensive effect was observed in long-term experiments with hypertensive rats (Herrmann et al., 1977).

Antioxidative and Anti-Inflammatory Properties A morpholine alkaloid structurally related to etozolin has demonstrated significant antioxidative and anti-inflammatory properties. This compound, isolated from red seaweed Gracilaria opuntia, showed notable free radical scavenging activities and inhibited cyclooxygenase-2 (COX-2) and 5-lipoxygenase, suggesting its potential for therapeutic applications (Makkar & Chakraborty, 2018).

Antinociceptive Activity Some derivatives of morpholine, including ethyl (1-benzyl-2(3H)-benzimidazolon-3-yl)acetate and 4-[(1-benzyl-2(3H)-benzimidazolon-3-yl)acetyl]morpholine, have shown potent antinociceptive activity, comparable to aspirin, in animal studies (Nacak, Doğruer, & Şahin, 1999).

Application in Peptide Synthesis In peptide synthesis, a morpholino-based coupling reagent known as COMU, which incorporates ethyl 2‐cyano‐2‐(hydroxyimino)acetate, has been developed. This reagent demonstrates improved solubility, stability, and reactivity compared to earlier generations and is considered safer and less hazardous (El‐Faham & Albericio, 2010).

Antifungal Agents Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which bear structural similarities to the compound , have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. These compounds have shown promise in both in vitro and in vivo models of fungal infection (Bardiot et al., 2015).

Mecanismo De Acción

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular weight (400.47 g/mol), predicted boiling point (658.2±65.0 °C), and predicted density (1.411±0.06 g/cm3) .

The compound’s action could also be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its stability could be affected by temperature due to its relatively high predicted boiling point .

Propiedades

IUPAC Name |

ethyl 2-(6-morpholin-4-ylsulfonyl-3-oxo-1,4-benzothiazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-2-24-16(20)10-18-13-9-12(3-4-14(13)25-11-15(18)19)26(21,22)17-5-7-23-8-6-17/h3-4,9H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELPPXUTJOXTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CSC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2681434.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2681441.png)

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)